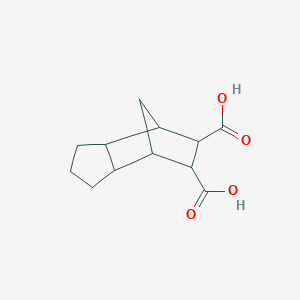
4-Methoxy-2H-beta-carbolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2H-beta-carbolin-2-ol is a compound belonging to the beta-carboline family, which are a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The structure of this compound consists of a tricyclic pyridine-fused indole framework with a methoxy group at the 4-position and a hydroxyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-carbolines, including 4-Methoxy-2H-beta-carbolin-2-ol, often involves the Pictet-Spengler reaction, which is a well-known method for constructing the beta-carboline skeleton . This reaction typically involves the condensation of tryptamine or its derivatives with an aldehyde, followed by cyclization. For this compound, the starting material could be 4-methoxytryptamine, which reacts with an appropriate aldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of beta-carbolines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro-beta-carboline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 4-Methoxy-2H-beta-carbolin-2-one.
Reduction: Formation of 4-Methoxy-1,2,3,4-tetrahydro-beta-carbolin-2-ol.
Substitution: Formation of various substituted beta-carboline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2H-beta-carbolin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2H-beta-carbolin-2-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, beta-carbolines are known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative and anxiolytic effects . Additionally, they may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, contributing to their pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2H-beta-carbolin-2-ol can be compared with other beta-carboline derivatives, such as:
Harmine: A naturally occurring beta-carboline with potent MAO-A inhibitory activity.
Harmaline: Another natural beta-carboline known for its hallucinogenic properties.
Norharmane: A beta-carboline with various biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the methoxy group at the 4-position and the hydroxyl group at the 2-position may confer distinct interactions with molecular targets, differentiating it from other beta-carbolines .
Eigenschaften
CAS-Nummer |
137937-06-5 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-hydroxy-4-methoxypyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-7-14(15)6-10-12(11)8-4-2-3-5-9(8)13-10/h2-7,15H,1H3 |
InChI-Schlüssel |
ZRWFZLYELYCJGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(C=C2C1=C3C=CC=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
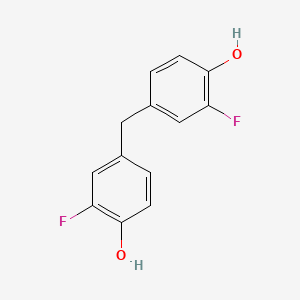

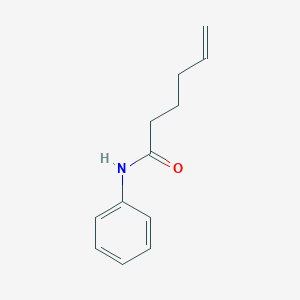
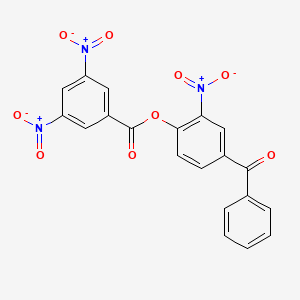
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
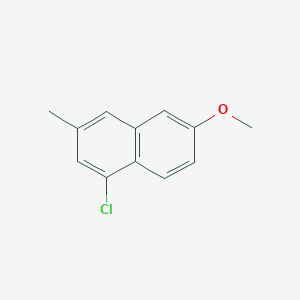
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)

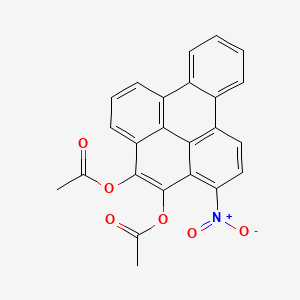
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
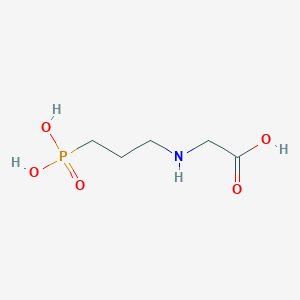
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
